Ciramadol

Catalog No.
S596557
CAS No.
63269-31-8
M.F
C15H23NO2
M. Wt
249.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ciramadol

CAS Number

63269-31-8

Product Name

Ciramadol

IUPAC Name

3-[(R)-dimethylamino-[(1R,2R)-2-hydroxycyclohexyl]methyl]phenol

Molecular Formula

C15H23NO2

Molecular Weight

249.35 g/mol

InChI

InChI=1S/C15H23NO2/c1-16(2)15(11-6-5-7-12(17)10-11)13-8-3-4-9-14(13)18/h5-7,10,13-15,17-18H,3-4,8-9H2,1-2H3/t13-,14+,15-/m0/s1

InChI Key

UVTLONZTPXCUPU-ZNMIVQPWSA-N

SMILES

Array

Synonyms

1-cis-2-(alpha-dimethylamino-m-hydroxybenzyl)cyclohexanol.HCl, ciramadol, ciramadol hydrochloride, ciramadol, (1R-1alpha(R*),2alpha)-isomer, Phenol, 3-((dimethylamino)(2-hydroxycyclohexyl)methyl)-, hydrochloride, (1alpha(R*),2alpha)-(-)-, Wy-15,705

Canonical SMILES

CN(C)C(C1CCCCC1O)C2=CC(=CC=C2)O

Isomeric SMILES

CN(C)[C@H]([C@H]1CCCC[C@H]1O)C2=CC(=CC=C2)O

The exact mass of the compound Ciramadol is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Benzylamines - Supplementary Records. It belongs to the ontological category of cyclohexanols in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Ciramadol is a synthetic benzylamine/cyclohexanol derivative functioning as a mixed opioid agonist-antagonist. In pharmacological and formulation research, it serves as a critical reference standard due to its distinct receptor binding profile—exhibiting dose-dependent analgesia with an onset of 15–30 minutes—and its high aqueous solubility as a hydrochloride salt [1]. Unlike pure mu-opioid agonists, Ciramadol provides a ceiling effect on respiratory depression, making it a valuable baseline compound for developing safer analgesic formulations and studying direct ether glucuronidation metabolic pathways [2].

Procuring standard opioids like morphine or codeine as substitutes for Ciramadol introduces significant experimental confounding. Codeine requires CYP2D6-mediated bioactivation, introducing high metabolic variability in animal models, whereas Ciramadol is active independently and cleared via direct ether glucuronidation [1]. Furthermore, while pentazocine shares a mixed agonist-antagonist classification, Ciramadol exhibits a distinct site of action—predominantly at the spinal cord level rather than supraspinal structures—and lacks the severe dysphoric psychotomimetic effects associated with high-dose pentazocine [2]. For formulation scientists, the limited aqueous solubility of pentazocine and morphine base necessitates complex co-solvent systems, whereas Ciramadol's high solubility streamlines aqueous assay and injectable formulation development [3].

Spinal-Mediated Analgesic Efficacy vs. Pentazocine

In bradykinin-induced flexor reflex tests, Ciramadol demonstrates systemic potency comparable to pentazocine, but its mechanism is distinctively localized. Micro-applications reveal that Ciramadol is 4.7 times more potent at the lumbar subarachnoid space than at supraspinal structures (e.g., NRPG/NRGC), contrasting sharply with morphine and pentazocine which rely heavily on supraspinal pathways [1].

Evidence DimensionAnalgesic ED50 (bradykinin-induced flexor reflex test)
Target Compound Data1.18 mg/kg (s.c.)
Comparator Or BaselinePentazocine (1.45 mg/kg s.c.)
Quantified DifferenceComparable systemic ED50, but driven by a 4.7-fold higher localized potency at the spinal cord level.
ConditionsIn vivo rodent antinociceptive model (subcutaneous administration vs. micro-application)

Ensures researchers are procuring an agent with a specific spinal-dominant mechanism of action, ideal for localized antinociceptive modeling without supraspinal confounding.

High Aqueous Solubility for Concentrated Formulations

The hydrochloride salt of Ciramadol exhibits an aqueous solubility exceeding 400 mg/mL at a pH of 5.1 [1]. This is substantially higher than standard opioid reference materials such as morphine sulfate, which is soluble at approximately 60 mg/mL at room temperature.

Evidence DimensionAqueous solubility (room temperature)
Target Compound Data>400 mg/mL (Ciramadol HCl)
Comparator Or BaselineMorphine sulfate (~60 mg/mL)
Quantified Difference>6.6-fold higher aqueous solubility.
ConditionsAqueous solution at room temperature (pH 5.1 for Ciramadol 2% solution)

Enables the preparation of highly concentrated aqueous stock solutions and parenteral test formulations without the need for organic co-solvents or surfactants.

CYP450-Independent Clearance via Ether Glucuronidation

Unlike codeine, which requires Phase I CYP2D6 bioactivation to exert its primary analgesic effects, Ciramadol acts directly and undergoes primary metabolic clearance through ether glucuronidation via UDP-glucuronosyltransferases (UGT) [1].

Evidence DimensionPrimary metabolic pathway
Target Compound DataDirect Phase II metabolism (ether glucuronidation)
Comparator Or BaselineCodeine (requires Phase I CYP2D6 bioactivation)
Quantified DifferenceEliminates CYP2D6-dependent pharmacokinetic variability.
ConditionsIn vivo pharmacokinetic profiling and hepatic clearance modeling

Crucial for pharmacokinetic assays and toxicology screening where uniform exposure across diverse animal models is required, bypassing CYP450 genetic polymorphisms.

Development of High-Concentration Aqueous Analgesic Formulations

Directly leveraging its >400 mg/mL solubility, Ciramadol is selected for formulating high-dose, low-volume parenteral solutions where co-solvents and complex surfactant systems must be avoided [1].

Spinal Nociception and Localized Pain Modeling

Due to its 4.7-fold higher potency at the lumbar subarachnoid space compared to supraspinal sites, it is a highly suitable reference standard for isolating spinal cord-mediated antinociceptive pathways in rodent models [2].

UGT-Mediated Drug-Drug Interaction (DDI) Screening

Because its clearance is driven by ether glucuronidation rather than CYP450 enzymes, Ciramadol serves as a reliable baseline substrate in in vitro and in vivo models assessing UGT-inhibitor interactions [3].

XLogP3

2.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

249.172878976 Da

Monoisotopic Mass

249.172878976 Da

Heavy Atom Count

18

UNII

9NQ109OW0G

MeSH Pharmacological Classification

Analgesics

Wikipedia

Ciramadol

Dates

Last modified: 04-14-2024

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